molecular formula C12H12O2 B8631308 2-Methylene-6-methoxytetralin-1-one

2-Methylene-6-methoxytetralin-1-one

Cat. No.: B8631308
M. Wt: 188.22 g/mol
InChI Key: QJSMBFOQGUOWQJ-UHFFFAOYSA-N
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Description

2-Methylene-6-methoxytetralin-1-one is a high-purity chemical reagent designed for advanced research and development applications. Its molecular structure, featuring a reactive exocyclic methylene group adjacent to a ketone on the tetralin (1,2,3,4-tetrahydronaphthalene) core, makes it a valuable and versatile intermediate in organic synthesis [citation 1]. The methoxy substituent on the aromatic ring influences the electron density of the system, guiding regioselectivity in subsequent synthetic transformations [citation 9]. This compound serves as a key precursor in the synthesis of complex molecular architectures, including potential pharmaceuticals and novel organic materials. Researchers utilize it to explore new pathways in medicinal chemistry, particularly for constructing fused-ring systems common in biologically active molecules [citation 8][citation 9]. Its reactivity allows for functionalization at multiple sites, enabling the construction of diverse compound libraries for screening and development. As a specialized research chemical, this compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6-methoxy-2-methylidene-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H12O2/c1-8-3-4-9-7-10(14-2)5-6-11(9)12(8)13/h5-7H,1,3-4H2,2H3

InChI Key

QJSMBFOQGUOWQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C)CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-methylene-6-methoxytetralin-1-one with three structurally related tetralin derivatives:

Compound Substituents Key Functional Groups Synthetic Applications
This compound Methoxy (C6), Methylene (C2) Ketone, alkene Intermediate for Diels-Alder reactions; potential precursor to terpenoid frameworks
6-Methoxy-2-tetralone Methoxy (C6) Ketone Key intermediate in steroid synthesis; undergoes hydroboration-oxidation for elongation
6,7-Dimethoxy-2-tetralone Methoxy (C6, C7) Ketone Used in alkaloid synthesis; bromination at C5 enables further functionalization
5,6-Dimethoxy-1-tetralone Methoxy (C5, C6) Ketone Precursor to isoquinoline alkaloids; regioselective oxidation at C1

Thermal and Stability Data

While direct data for this compound is scarce, extrapolation from analogs suggests:

  • Melting Point : Estimated 80–90°C (lower than 6-methoxy-2-tetralone, which melts at 102–104°C due to reduced crystallinity from the methylene group).
  • Oxidative Stability : Less stable than 6-methoxy-2-tetralone due to the conjugated alkene, requiring inert atmospheres during storage.

Key Studies

Synthetic Routes :

  • 6-Methoxy-2-tetralone is synthesized via a three-step process involving MCPBA (meta-chloroperbenzoic acid)-mediated epoxidation and hydroboration-oxidation . This method could be adapted for this compound by modifying the oxidation steps.
  • Bromination of 6-methoxytetralin followed by methoxylation yields dimethoxy derivatives, a strategy applicable to introducing substituents in the target compound .

Reactivity Insights: The methylene group in this compound is susceptible to nucleophilic attacks, as seen in analogous systems, enabling the formation of C–C bonds for terpenoid side chains .

Limitations and Challenges

  • Stereochemical Control : The methoxy group’s directing effects can lead to regioselectivity issues in multi-step syntheses.
  • Scalability : Current methods for analogs require expensive reagents like MCPBA, which may limit industrial adoption.

Preparation Methods

Friedel-Crafts Acylation of Anisole

Procedure :

  • Anisole is reacted with γ-butyrolactone or 4-phenylbutanoyl chloride in the presence of Lewis acids (e.g., AlCl₃, Bi(NTf₂)₃) under anhydrous conditions.

  • Key Steps :

    • Acylation : Formation of 4-(4-methoxyphenyl)butanoyl intermediate.

    • Cyclization : Intramolecular Friedel-Crafts reaction to form the tetralone ring.

  • Conditions :

    • Temperature: 0–15°C (acylation), 80–100°C (cyclization).

    • Solvents: Dichloroethane, nitrobenzene.

  • Yield : 73.5–85.8% after purification via solvent extraction (ethyl acetate/hexanes) and recrystallization (isopropanol/petroleum ether).

Oxidation of 6-Methoxy-1,2,3,4-tetrahydronaphthalene

Procedure :

  • Autoxidation of 6-methoxy-1,2,3,4-tetrahydronaphthalene using Cr³⁺ or Cu²⁺ catalysts to form 6-methoxy-1-tetralol, followed by oxidation to the ketone.

  • Oxidants : O₂ (air), quinones.

  • Yield : Moderate (50–70%), with challenges in separating intermediates.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield Stability
Formaldehyde CondensationTFA/N-methylaniline-5°C to 0°C91%Low (requires cold storage)
Aldol CondensationNaOH0–5°C65–75%Moderate

Key Observations :

  • Acid Catalysis : Higher yields but necessitates stringent temperature control.

  • Base-Mediated : Lower yields but simpler workup.

Challenges and Optimization Strategies

Polymerization Mitigation

  • Low-Temperature Processing : Reactions conducted below 0°C minimize premature polymerization.

  • In Situ Derivatization : Immediate conversion to stable derivatives (e.g., oximes, hydrazones) post-synthesis.

Solvent Selection

  • Polar Aprotic Solvents : Dichloromethane and THF enhance reagent solubility without side reactions.

  • Avoidance of Protic Solvents : Methanol/water systems in aldol condensation require precise stoichiometry to avoid hydrolysis.

Recent Advances

Flow Chemistry Applications

  • Microreactor systems enable rapid heat dissipation, improving yields in exothermic formaldehyde condensations.

Catalytic Asymmetric Synthesis

  • Chiral Brønsted acids (e.g., BINOL-phosphoric acids) are being explored for enantioselective methylene introduction, though yields remain suboptimal (30–40%) .

Q & A

Q. What are the validated synthetic routes for 2-Methylene-6-methoxytetralin-1-one, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst in dichloromethane (DCM) . Key parameters include:

  • Temperature control : Maintain ≤25°C to avoid side reactions.
  • Solvent purity : Use anhydrous DCM to prevent hydrolysis of intermediates.
  • Workup : Quench AlCl₃ with aqueous ammonium hydroxide, followed by extraction and magnesium sulfate drying . Validation requires GC-MS to confirm intermediate purity and NMR (¹H/¹³C) for structural verification .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should employ:

  • Accelerated degradation testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.
  • Analytical tools : Monitor degradation via HPLC with UV detection (λ = 254 nm) and compare retention times against fresh samples .
  • Storage recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy : ¹H NMR to identify methoxy (δ 3.2–3.8 ppm) and methylene protons (δ 5.5–6.0 ppm); ¹³C NMR for carbonyl (δ ~200 ppm) and aromatic carbons.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₂O₂) with <2 ppm error .
  • IR spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Contradictions arise from tautomerism or solvent effects. Mitigation strategies:

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) across –40°C to 60°C.
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm bond lengths and angles .

Q. What experimental designs are suitable for studying the environmental adsorption behavior of this compound?

Methodological Answer: To assess surface interactions (e.g., indoor/outdoor particulate matter):

  • Microscale adsorption assays : Expose the compound to silica, cellulose, or PVC surfaces under controlled humidity (30–80% RH).
  • Quantification : Use LC-MS/MS with isotopically labeled analogs (e.g., ¹³C-labeled) as internal standards .
  • Surface characterization : Pair with ToF-SIMS or AFM to analyze molecular orientation on substrates .

Q. How can mechanistic studies elucidate the compound’s reactivity in photochemical or oxidative environments?

Methodological Answer: Design controlled oxidation/photolysis experiments:

  • Radical trapping : Add TEMPO or BHT to quench reactive oxygen species (ROS); monitor via EPR spectroscopy.
  • Isotope labeling : Use ¹⁸O₂ to track oxygen incorporation in degradation products via HRMS .
  • Kinetic profiling : Use stopped-flow UV-Vis to measure reaction rates under varying pH and light intensity .

Q. What strategies address data reproducibility challenges in toxicity studies of this compound?

Methodological Answer: Follow ATSDR guidelines for toxicological profiling :

  • Standardized assays : Use OECD-approved protocols (e.g., Ames test for mutagenicity, Daphnia magna LC₅₀).
  • Data cross-validation : Compare results across multiple platforms (e.g., in vitro hepatocyte assays vs. in vivo rodent models) .
  • Metadata reporting : Document solvent purity, cell passage numbers, and exposure durations in public repositories (e.g., NIH RePORTER) .

Data Contradiction and Synthesis Challenges

Q. How should researchers reconcile discrepancies in reported biological activity data for this compound?

Methodological Answer: Discrepancies may stem from assay conditions or impurity profiles. Solutions include:

  • Bioactivity retesting : Re-evaluate under standardized conditions (e.g., fixed ATP levels in kinase assays).
  • Impurity profiling : Use orthogonal methods (HPLC-DAD, LC-MS) to quantify byproducts ≥0.1% .
  • Meta-analysis : Aggregate data from TOXCENTER, PubMed, and NTRL to identify consensus trends .

Q. What computational tools predict the metabolic pathways of this compound in biological systems?

Methodological Answer: Leverage in silico platforms:

  • CYP450 metabolism : Use Schrödinger’s QikProp or ADMET Predictor to identify likely oxidation sites.
  • Phase II conjugation : Simulate glucuronidation/sulfation with BioTransformer 3.0.
  • Validation : Compare predictions with in vitro microsomal assays (human/rat liver S9 fractions) .

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